molecular formula C19H16FNO3 B2425285 METHYL 6-FLUORO-4-[(2-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE CAS No. 1358417-39-6

METHYL 6-FLUORO-4-[(2-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE

Cat. No.: B2425285
CAS No.: 1358417-39-6
M. Wt: 325.339
InChI Key: OHWCXLXMPOIEFW-UHFFFAOYSA-N
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Description

METHYL 6-FLUORO-4-[(2-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents. The incorporation of fluorine and methoxy groups into the quinoline structure enhances its biological activity and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-FLUORO-4-[(2-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by functional group modifications. For instance, the synthesis may start with the preparation of a fluorinated quinoline intermediate, which is then subjected to methoxylation and esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-FLUORO-4-[(2-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

METHYL 6-FLUORO-4-[(2-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Fluoroquinolones: A class of antibiotics with a similar quinoline structure, known for their broad-spectrum antibacterial activity.

    Methoxyquinolines: Compounds with methoxy groups on the quinoline ring, studied for their potential therapeutic applications.

Uniqueness

METHYL 6-FLUORO-4-[(2-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE is unique due to the specific combination of fluorine and methoxy substituents, which enhance its biological activity and chemical stability compared to other quinoline derivatives.

Biological Activity

Methyl 6-fluoro-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core with a methoxy group and a carboxylate ester, which are essential for its biological activity. The presence of fluorine and methyl groups contributes to its unique properties, enhancing its interaction with biological targets.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have demonstrated antibacterial activity comparable to standard antibiotics like ampicillin .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. Quinoline derivatives are known to interfere with tubulin dynamics, leading to cell cycle arrest and apoptosis in cancer cells. In particular, studies on related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, including prostate and breast cancer cells . The mechanism involves the induction of G2/M phase arrest and activation of apoptotic pathways through caspase activation and mitochondrial dysfunction .

Antiviral and Antifungal Activity

The compound has also been investigated for its antiviral and antifungal potential. Quinoline derivatives are recognized for their ability to inhibit viral replication and fungal growth, making them promising candidates for the development of new antiviral and antifungal agents. This broad-spectrum activity is attributed to their ability to interfere with critical biological processes in pathogens.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many quinoline derivatives inhibit key enzymes involved in cellular processes, such as DNA gyrase in bacteria or topoisomerases in cancer cells.
  • Disruption of Cell Cycle : By interfering with microtubule dynamics, these compounds can cause cell cycle arrest, particularly at the G2/M checkpoint.
  • Induction of Apoptosis : The activation of caspases and modulation of Bcl-2 family proteins lead to programmed cell death in cancerous cells.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of related quinoline derivatives, researchers found that these compounds significantly inhibited cell proliferation in hormone-resistant prostate cancer (PC-3) cells with an IC50 value of approximately 0.85 µM. The study highlighted the role of these compounds in inducing apoptosis through mitochondrial pathways .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of quinoline derivatives similar to this compound. It reported that these compounds exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, showing effectiveness comparable to traditional antibiotics.

Summary of Biological Activities

Biological ActivityMechanismExample Studies
AntimicrobialInhibits bacterial growthComparable efficacy to ampicillin
AnticancerInduces apoptosis; cell cycle arrestIC50 values as low as 0.85 µM in PC-3 cells
AntiviralInhibits viral replicationPotential against various viral pathogens
AntifungalInhibits fungal growthBroad-spectrum antifungal activity reported

Properties

IUPAC Name

methyl 6-fluoro-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3/c1-12-5-3-4-6-13(12)11-24-18-10-17(19(22)23-2)21-16-8-7-14(20)9-15(16)18/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWCXLXMPOIEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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